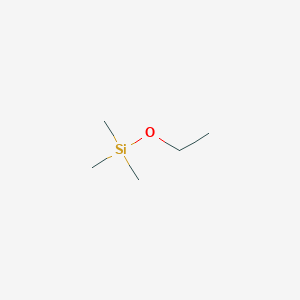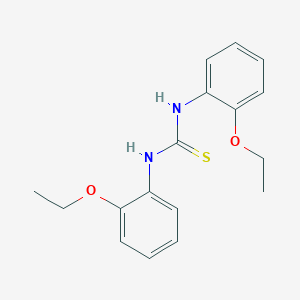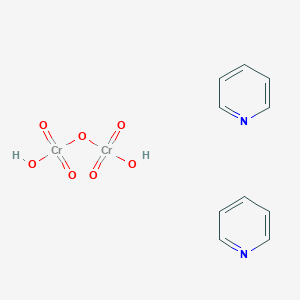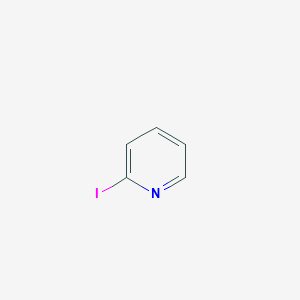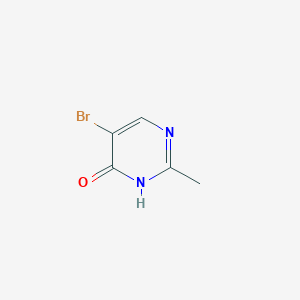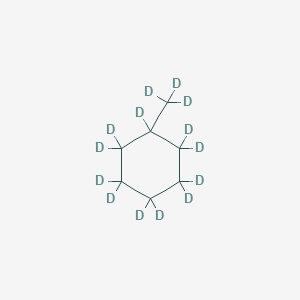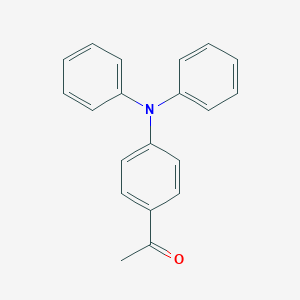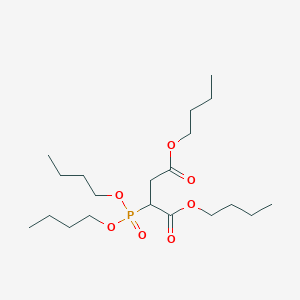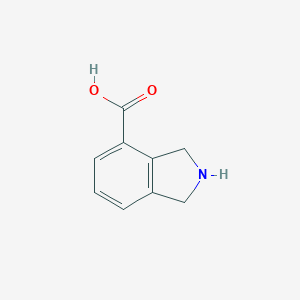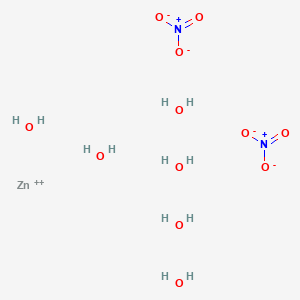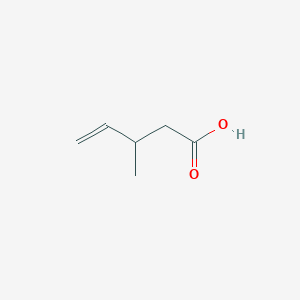
Acide 3-méthyl-4-penténoïque
Vue d'ensemble
Description
3-methylpent-4-enoic acid: is an organic compound with the molecular formula C6H10O2 3-methylpent-4-enoic acid . This compound is characterized by the presence of a double bond between the third and fourth carbon atoms and a carboxylic acid group at the terminal carbon. It is used in various chemical syntheses and has applications in different scientific fields.
Applications De Recherche Scientifique
3-methylpent-4-enoic acid has several applications in scientific research:
Biology: The compound is studied for its role in biological systems, particularly in understanding the behavior of methyl-branched fatty acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.
Mécanisme D'action
Target of Action
It’s structurally similar to 4-pentenoic acid, which has been used to inhibit fatty acid oxidation in rat heart mitochondria . This suggests that 3-Methyl-4-pentenoic acid might interact with similar targets.
Mode of Action
It can be synthesized from crotyl acetate via claisen rearrangement , which might influence its interaction with its targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-methylpent-4-enoic acid can be synthesized from crotyl acetate via a Claisen rearrangement. The reaction involves heating crotyl acetate in the presence of a suitable catalyst to induce the rearrangement, resulting in the formation of 3-methyl-4-pentenoic acid .
Industrial Production Methods: In industrial settings, 3-methyl-4-pentenoic acid can be produced by the esterification of 4-pentenoic acid followed by hydrolysis. The process involves the use of propylene alcohol and orthoacetate as starting materials, which undergo ester exchange and rearrangement reactions under catalytic conditions. The resulting ester is then hydrolyzed, acidified, and purified to obtain 3-methyl-4-pentenoic acid .
Analyse Des Réactions Chimiques
Types of Reactions: 3-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The double bond allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon.
Substitution: Halogenation reactions using halogens like bromine or chlorine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated derivatives.
Comparaison Avec Des Composés Similaires
- 2,2-Dimethyl-4-pentenoic acid
- 3-Butenoic acid
- 2-Hexynoic acid
- 6-Heptenoic acid
- 4-Pentenoic acid
Comparison: 3-methylpent-4-enoic acid is unique due to its specific methyl branching and the position of the double bond. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to similar compounds like 4-pentenoic acid, the presence of the methyl group in 3-methyl-4-pentenoic acid provides additional steric hindrance and electronic effects, making it distinct in its chemical behavior .
Propriétés
IUPAC Name |
3-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPZXLANENFTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392643, DTXSID30862698 | |
| Record name | 3-methyl-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879-03-4 | |
| Record name | 3-methyl-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-4-pentenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Methyl-4-pentenoic acid interesting for protein research?
A1: 3-Methyl-4-pentenoic acid, specifically its (2S,3S) stereoisomer, has shown promise as an unsaturated analog of L-isoleucine in protein research. [, , ] This means it can be incorporated into proteins in living organisms, potentially introducing new functionalities.
Q2: How effective is the incorporation of 3-Methyl-4-pentenoic acid into proteins?
A2: Studies using E. coli showed that the (2S,3S)-isomer of 3-methyl-4-pentenoic acid can replace up to 72% of isoleucine in the test protein mouse dihydrofolate reductase (mDHFR). [] The incorporation is stereoselective, with the (2S,3R) isomer showing no significant incorporation. [, ] This highlights the importance of stereochemistry in biological systems.
Q3: What are the potential applications of incorporating 3-Methyl-4-pentenoic acid into proteins?
A3: The incorporation of this unsaturated isoleucine analog can be used to modify protein properties. For example, incorporating the alkene analog into artificial extracellular matrix proteins led to changes in solubility and increased resistance to the enzyme elastase. [] This approach could be used to design proteins with tailored properties for various applications.
Q4: Are there any catalytic applications of 3-methyl-4-pentenoic acid derivatives?
A4: While 3-methyl-4-pentenoic acid itself is not typically used as a catalyst, its derivatives can be involved in catalytic reactions. For instance, the Ruthenium-catalyzed reaction of ethyl diazoacetate with crotyl sulfide (a derivative of 3-methyl-4-pentene) produces a mixture of anti- and syn-2-(ethylthio)-3-methyl-4-pentenoic acid ethyl ester. [] This reaction highlights the use of 3-methyl-4-pentene derivatives in organometallic chemistry and organic synthesis.
Q5: Is there research on the synthesis of specific stereoisomers of 3-methyl-4-pentenoic acid derivatives?
A5: Yes, research has focused on synthesizing specific stereoisomers of compounds related to 3-methyl-4-pentenoic acid. For example, diastereoselective synthesis of erythro- and threo-2-hydroxy-3-methyl-4-pentenoic acids has been achieved using the ester enolate Claisen rearrangement of 2-butenyl 2-hydroxyacetate. [] This level of control over stereochemistry is essential for applications where specific isomers are desired.
Q6: Has 3-methyl-4-pentenoic acid been used in the total synthesis of natural products?
A6: Yes, (R)-3-Hydroxy-3-methyl-4-pentenoic acid ester, a derivative of 3-methyl-4-pentenoic acid, has been used in the formal total synthesis of Taurospongin A. [] This highlights the potential of 3-methyl-4-pentenoic acid derivatives as building blocks in complex molecule synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


